molecular formula C11H10N2O4S B2643276 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid CAS No. 1495402-41-9

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2643276
CAS No.: 1495402-41-9
M. Wt: 266.27
InChI Key: JNCUJEGTIMXVIC-UHFFFAOYSA-N
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Description

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative characterized by an ethoxycarbonylamino group (-NHCOOEt) at position 2 and a carboxylic acid (-COOH) group at position 6 of the fused aromatic heterocyclic ring. Its molecular formula is C₁₀H₈N₂O₄S, with a molecular weight of 252.25 g/mol. This compound is synthesized via multistep reactions, often involving the introduction of the ethoxycarbonyl group using ethyl chloroformate followed by cyclization to form the benzothiazole core . Its carboxylic acid group enhances solubility in polar solvents, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(ethoxycarbonylamino)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5H,2H2,1H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUJEGTIMXVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid, exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating effective inhibition of tumor growth. For instance, studies have shown that certain substituted benzothiazoles can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-468) through mechanisms independent of estrogen receptor status .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives possess activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. Compounds with specific substituents have demonstrated enhanced potency, making them candidates for further development as antitubercular agents .

Anticonvulsant Activity

Another area of exploration is the anticonvulsant potential of benzothiazole derivatives. Some studies have reported that modifications to the benzothiazole structure can lead to significant anticonvulsant effects comparable to established treatments like phenobarbital .

Mechanistic Insights

The therapeutic effects of this compound can be attributed to its ability to interact with biological targets at the molecular level:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes; inhibitors derived from benzothiazoles have shown promise in treating conditions like glaucoma and epilepsy.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, which are critical in cancer therapy.

Case Studies and Research Findings

StudyFindings
Asif et al., 2020Demonstrated broad-spectrum pharmacological activities of benzothiazoles, including anticancer and antitubercular effects .
Recent Advances in Medicinal ChemistryReviewed the transition of benzothiazole-based compounds from research to clinical applications, highlighting their therapeutic efficacy across various diseases .
Anticonvulsant StudiesFound that certain substituted benzothiazoles exhibited significant anticonvulsant activity comparable to traditional medications .

Mechanism of Action

The mechanism of action of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid with related benzothiazole derivatives:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Ethoxycarbonylamino Carboxylic acid C₁₀H₈N₂O₄S 252.25 High solubility in polar solvents; pharmaceutical intermediate
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Amino (-NH₂) Ethyl ester (-COOEt) C₁₀H₁₀N₂O₂S 222.26 Lipophilic; precursor for ester hydrolysis to carboxylic acids
2-Acetamidobenzo[d]thiazole-6-carboxylic acid Acetamido (-NHCOCH₃) Carboxylic acid C₉H₇N₂O₃S 223.23 Moderate solubility; antimicrobial activity
2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid Methylsulfonylamino (-NHSO₂CH₃) Carboxylic acid C₉H₈N₂O₄S₂ 296.31 Electron-withdrawing group; high purity (95%) for research
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate Methyl (-CH₃) Ethyl ester C₁₀H₉NO₂S 207.25 Low polarity; used in materials science

Biological Activity

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid (CAS No. 1495402-41-9) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

  • Molecular Formula : C11H10N2O4S
  • Molecular Weight : 266.3 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified
  • Purity : 96% .

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential for similar activity due to the presence of the benzothiazole moiety.

  • Mechanism of Action :
    • Benzothiazole compounds often interact with cellular targets such as DNA and proteins involved in cell cycle regulation.
    • Studies have shown that modifications in the benzothiazole structure can enhance cytotoxicity against various cancer cell lines.
  • Case Studies :
    • In a study examining thiazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against human tumor cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AA4311.98
Compound BU251<10
This compoundVariousTBD

Antimicrobial Activity

The compound's antibacterial and antifungal properties have also been explored:

  • Antibacterial Effects :
    • Similar compounds have shown activity against Gram-positive and Gram-negative bacteria.
    • The presence of electron-donating groups enhances the antibacterial efficacy.
  • Research Findings :
    • A study demonstrated that thiazole derivatives exhibited comparable antimicrobial activity to standard antibiotics like norfloxacin .
MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural features:

  • Key Structural Features :
    • Substituents at specific positions on the benzothiazole ring can significantly influence potency.
    • The ethoxycarbonyl group may enhance solubility and bioavailability.
  • Comparative Analysis :
    • SAR studies indicate that introducing electron-withdrawing groups at certain positions can improve anticancer and antimicrobial activities .

Q & A

Q. What are the established synthetic routes for preparing 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid, and what are the critical reaction conditions?

The synthesis involves multi-step functionalization of the benzothiazole core. A representative approach includes:

  • Cyclization : Reacting a 3-amino-4-hydroxybenzoate precursor with thiocyanate (KSCN) and bromine (Br₂) in acetic acid to form the benzothiazole ring .
  • Acetylation : Protecting the amino group with acetic anhydride under controlled heating (80°C) to avoid over-acetylation .
  • Hydrolysis : Converting the ester group to a carboxylic acid using NaOH/MeOH followed by HCl neutralization. Critical factors include temperature control (<60°C) to prevent decarboxylation and rigorous pH monitoring during hydrolysis . Yields typically range from 68% to 92%, depending on reaction optimization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • X-ray crystallography : Resolves molecular geometry, as demonstrated for analogous benzothiazole derivatives (e.g., ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate) .
  • ¹H/¹³C NMR : Identifies substituents (e.g., ethoxycarbonyl at δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂; carboxylic acid proton absence in D₂O exchange) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ethoxycarbonyl groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) but reduces it in non-polar solvents. pH-dependent solubility is observed due to deprotonation in basic conditions .
  • Stability : Susceptible to hydrolysis under prolonged exposure to moisture or high temperatures. Store at 2–8°C in inert atmospheres to preserve the ethoxycarbonyl group .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Byproducts : Incomplete cyclization (leading to open-chain thioamide derivatives) or over-acetylation (diacetylated species).
  • Mitigation : Use stoichiometric Br₂ to ensure complete cyclization and monitor reaction progress via TLC. Employ controlled stoichiometry during acetylation (1:1 molar ratio of amine to acetic anhydride) .

Advanced Research Questions

Q. How does the electron-withdrawing ethoxycarbonylamino group influence benzothiazole reactivity?

The ethoxycarbonyl group reduces electron density at the benzothiazole C-2 position, directing electrophilic substitutions (e.g., nitration, halogenation) to the more electron-rich C-5 or C-7 positions. Computational studies (e.g., Fukui indices) predict regioselectivity, validated by experimental nitration patterns in related compounds .

Q. What computational methods predict the biological activity of this compound?

  • DFT calculations : Model electronic properties (HOMO-LUMO gaps) to predict redox behavior or ligand-protein binding affinities .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases, proteases) using crystal structures from databases like PDB. For example, the carboxylic acid group may coordinate Mg²⁺ in enzyme active sites .

Q. How can conflicting biological activity data be resolved?

Discrepancies often arise from impurity profiles or assay conditions. Strategies include:

  • Orthogonal purification : Use preparative HPLC or recrystallization to isolate the compound (>99% purity) .
  • Standardized assays : Replicate studies under controlled pH, temperature, and solvent conditions to isolate structure-activity relationships .

Q. What challenges exist in regioselective functionalization of the benzothiazole core?

Competing reactivity at C-2 (ethoxycarbonylamino) and C-6 (carboxylic acid) complicates modifications. For example:

  • C-6 esterification : Requires protection of the carboxylic acid (e.g., tert-butyl ester) to avoid side reactions .
  • C-2 modifications : Selective deprotection of the ethoxycarbonyl group under mild acidic conditions (e.g., TFA) enables further derivatization .

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